molecular formula C24H29N7O B3225861 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine CAS No. 1251560-56-1

4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

Cat. No.: B3225861
CAS No.: 1251560-56-1
M. Wt: 431.5
InChI Key: CSQMXFHPSXAHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring, an imidazole ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft . This interaction is crucial for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the PI3K/Akt signaling pathway, which plays a vital role in cell survival and proliferation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cellular metabolism and overall cell health.

Molecular Mechanism

The molecular mechanism of This compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to acetylcholinesterase results in competitive inhibition, thereby preventing the breakdown of acetylcholine . This mechanism is essential for its potential use in treating conditions associated with acetylcholine deficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different effects on cells, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention in rodents. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter protein that plays a role in drug efflux and distribution . This interaction affects its localization and accumulation in various tissues, influencing its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group attached to the piperazine ring.

    Substitution: The imidazole and pyrimidine rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Leads to the formation of N-oxides.

    Reduction: Produces alcohols or amines.

    Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[4-(4-methylphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-19-5-7-20(8-6-19)28-11-13-30(14-12-28)24(32)21-16-31(18-27-21)23-15-22(25-17-26-23)29-9-3-2-4-10-29/h5-8,15-18H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQMXFHPSXAHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
Reactant of Route 3
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
Reactant of Route 4
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
Reactant of Route 6
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.